molecular formula C15H17F2N3O2S B2658094 2,6-difluoro-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzenesulfonamide CAS No. 1448063-36-2

2,6-difluoro-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzenesulfonamide

Cat. No.: B2658094
CAS No.: 1448063-36-2
M. Wt: 341.38
InChI Key: UUHKIIHJSZNTNC-UHFFFAOYSA-N
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Description

The compound is a sulfonamide derivative, which is a class of organic compounds widely used in medicine and industry . It also contains an indazole ring, which is a type of heterocyclic compound. Indazole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .


Synthesis Analysis

While specific synthesis methods for this compound are not available, indazole derivatives are generally synthesized through a variety of methods, including cyclization, substitution, and addition reactions .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and rings. The indazole ring, in particular, is aromatic and can participate in π-π stacking interactions .


Chemical Reactions Analysis

Indazole derivatives are known to undergo a variety of chemical reactions, including electrophilic substitution due to the presence of excessive π-electrons .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely depend on the specific functional groups present. For example, the presence of fluorine atoms could potentially increase the compound’s stability and reactivity .

Scientific Research Applications

Photodegradation and Environmental Studies

Studies on sulfamethoxazole, a compound within the benzenesulfonamide class, have shown its photolability in acidic aqueous solutions, leading to the formation of various photoproducts. This research has implications for understanding the environmental fate of sulfonamide antibiotics and their degradation pathways (Zhou & Moore, 1994).

Imaging and Diagnostic Applications

Research on Mn2+ complexes containing sulfonamide groups demonstrated the potential for pH-responsive relaxivity, which could be applied in magnetic resonance imaging (MRI). These findings offer a pathway for developing new contrast agents for MRI with improved performance and sensitivity (Uzal-Varela et al., 2020).

Synthetic Methodologies

Efficient synthetic routes to produce benzenesulfonamide derivatives, such as penoxsulam, have been developed. These methodologies offer advantages in terms of reaction conditions, time, and yield, contributing to the field of chemical synthesis and potentially facilitating the production of various benzenesulfonamide-based compounds (Wu et al., 2013).

Enzyme Inhibition for Drug Development

Benzenesulfonamides have been extensively studied for their inhibitory effects on human carbonic anhydrase isozymes, a crucial target for developing therapeutic agents for conditions like glaucoma, epilepsy, and cancer. Such research underscores the therapeutic potential of benzenesulfonamide derivatives in drug discovery (Dudutienė et al., 2013).

Antimicrobial and Anticancer Properties

Several benzenesulfonamide derivatives have been synthesized and evaluated for their antitumor and antimicrobial activities, highlighting the versatility and potential of these compounds in developing new chemotherapeutic agents (Faidallah et al., 2013).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. For example, some indazole derivatives are known to inhibit cell growth, making them potential candidates for anticancer drugs .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical compound, appropriate safety measures should be taken when handling it .

Properties

IUPAC Name

2,6-difluoro-N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F2N3O2S/c1-20-14-8-3-2-5-10(14)13(19-20)9-18-23(21,22)15-11(16)6-4-7-12(15)17/h4,6-7,18H,2-3,5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUHKIIHJSZNTNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CCCC2)C(=N1)CNS(=O)(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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